molecular formula C8H12N2 B1437641 (4,6-Dimethylpyridin-3-YL)methanamine CAS No. 98489-36-2

(4,6-Dimethylpyridin-3-YL)methanamine

Cat. No. B1437641
CAS RN: 98489-36-2
M. Wt: 136.19 g/mol
InChI Key: DCSKAVJDRSTGDL-UHFFFAOYSA-N
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Description

“(4,6-Dimethylpyridin-3-YL)methanamine” is a chemical compound with the CAS Number: 76457-15-3 . It has a molecular weight of 136.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(4,6-Dimethylpyridin-3-YL)methanamine” is 1S/C8H12N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5,9H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4,6-Dimethylpyridin-3-YL)methanamine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : Compounds related to (4,6-Dimethylpyridin-3-YL)methanamine have been synthesized and characterized, contributing to the development of new chemical entities. For example, a novel 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine was synthesized and analyzed via X-ray diffractions (Zhai Zhi-we, 2014).

Medicinal Chemistry

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, a derivative, have been synthesized and screened for anticonvulsant activity. This includes compounds like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine, showing potential in seizure protection (S. Pandey, R. Srivastava, 2011).

Polymer Chemistry

  • Contribution to Atom Transfer Radical Polymerization (ATRP) : Research on photochemically mediated ATRP involving derivatives of (4,6-Dimethylpyridin-3-YL)methanamine, indicated that activator regeneration is almost exclusively due to chemical decomposition, not ambient lighting (Thomas G Ribelli et al., 2014).

Cancer Research

  • Anticancer Activity : Palladium(II) and Platinum(II) complexes based on Schiff base ligands like R-(pyridin-2-yl)methanamine have shown anticancer activity against various human cancerous cell lines (S. Mbugua et al., 2020).

Catalysis

  • Catalytic Activity : Studies on unsymmetrical NCN′ and PCN pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine have shown good catalytic activity and selectivity, highlighting their potential in various chemical reactions (Gavin W. Roffe et al., 2016).

Biochemical Analysis

  • Surface-Catalyzed Reactions : Research on the surface-catalyzed reaction between 2,2-dimethylpropanal and methanamine, a related compound, may provide insights into reactions in biological systems (L. Mascavage et al., 2006).

Photocytotoxicity

  • Photocytotoxic Properties in Cancer Cells : Iron(III) complexes of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have demonstrated significant photocytotoxicity in red light to various cancer cell lines (Uttara Basu et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4,6-dimethylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSKAVJDRSTGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30913255
Record name 1-(4,6-Dimethylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30913255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethylpyridin-3-YL)methanamine

CAS RN

98489-36-2
Record name 1-(4,6-Dimethylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30913255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MW Dobenecker, JS Park, J Marcello… - Journal of Experimental …, 2018 - rupress.org
Differentiation and activation of T cells require the activity of numerous histone lysine methyltransferases (HMT) that control the transcriptional T cell output. One of the most potent …
Number of citations: 45 rupress.org

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